N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c1-12-7-14-8-13(5-6-19(14)27-12)20-9-15(25-28-20)10-21(26)24-11-16-17(22)3-2-4-18(16)23/h2-6,8-9,12H,7,10-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYYSCRNCVFJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,6-difluorobenzyl chloride, 2-methyl-2,3-dihydro-1-benzofuran, and 1,2-oxazole derivatives. These intermediates are then subjected to nucleophilic substitution, cyclization, and acylation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the oxazole moiety using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core similarities, substituent variations, and applications. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Substituent-Driven Functional Divergence
Fluorine vs. Chlorine/Methyl Substituents :
The 2,6-difluorophenyl group in the target compound contrasts with the 2,6-dimethylphenyl in oxadixyl and 2,5-dichlorophenyl in derivatives. Fluorine’s electronegativity and small atomic radius often improve metabolic stability and membrane permeability compared to bulkier methyl or chlorine groups, suggesting the target compound may have enhanced pharmacokinetics in pharmaceutical contexts.- Oxazole vs. Oxazolidinone/Triazole Cores: The 1,2-oxazole core in the target compound differs from the oxazolidinone in oxadixyl and 1,2,4-triazole in analogs. Oxazole’s planar aromaticity may favor CNS receptor binding (e.g., serotonin or dopamine targets), while oxazolidinones are common in agrochemicals due to their hydrolytic stability.
Application-Specific Trends
- Agricultural vs. Pharmaceutical Use: Oxadixyl and triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) are pesticides, emphasizing acetamide derivatives with heterocyclic cores in crop protection. In contrast, compounds (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) feature peptide-like backbones, suggesting antimicrobial or enzyme-inhibitory roles. The target compound’s dihydrobenzofuran-oxazole scaffold aligns more with CNS drug candidates, as benzofuran motifs are prevalent in antidepressants and antipsychotics.
Pharmacological and Physicochemical Inferences
Table 2: Inferred Properties Based on Structural Analogies
- Benzofuran-Oxazole Synergy : The 2,3-dihydrobenzofuran moiety in the target compound may enhance blood-brain barrier penetration compared to simpler aromatic systems (e.g., thiophene in analogs ). This feature is critical for CNS drug design.
Biological Activity
The compound N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a difluorophenyl moiety and a benzofuran derivative. The presence of fluorine atoms is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. The compound's structural analogs have been tested against various bacterial strains, demonstrating significant activity. For instance, compounds with similar scaffolds have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuran | 3.12 | M. tuberculosis |
| N-(5,6-dihydro-6-methyl-2-sulfamoyl) | 0.78 | S. aureus |
| N-[(2,6-difluorophenyl)methyl]-acetamide | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to its ability to interfere with bacterial cell wall synthesis and protein function. Research indicates that compounds with similar structures can inhibit key enzymes involved in bacterial metabolism, such as enoyl-acyl carrier protein reductase (ecKAS III), which is crucial for fatty acid synthesis in bacteria .
Case Studies
A notable study investigated the efficacy of a closely related benzofuran derivative in treating infections caused by resistant bacterial strains. The compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against multi-drug-resistant strains of bacteria . This suggests that N-[(2,6-difluorophenyl)methyl]-acetamide could be a valuable candidate for further development in antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
